molecular formula C30H32ClN3O8S B1678018 Nelivaptan CAS No. 439687-69-1

Nelivaptan

Cat. No.: B1678018
CAS No.: 439687-69-1
M. Wt: 630.1 g/mol
InChI Key: NJXZWIIMWNEOGJ-WEWKHQNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nelivaptan, also known by its developmental codename SSR-149,415, is a selective, orally active, non-peptide vasopressin receptor antagonist. It specifically targets the V1B subtype of vasopressin receptors. This compound was initially developed for the treatment of anxiety and depression but its development was halted in 2008 .

Mechanism of Action

Target of Action

Nelivaptan, also known as SSR-149415, is a selective, orally active, non-peptide antagonist for the vasopressin V1b receptor . The V1b receptor is one of the three types of vasopressin receptors and plays a crucial role in the body’s response to stress .

Mode of Action

As a V1b receptor antagonist , this compound inhibits the action of the neuropeptide vasopressin, which coordinates hormonal and behavioral adaptation to stress . By blocking the V1b receptor, this compound can potentially reduce anxiety and depressive symptoms, which are often associated with an overactive stress response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-adrenal (HPA) axis , which is the body’s central stress response system . Vasopressin, the target of this compound, is known to modulate the activity of the HPA axis. By blocking the V1b receptor, this compound can potentially regulate the HPA axis, thereby reducing the physiological and behavioral responses to stress .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the HPA axis. By inhibiting the V1b receptor, this compound can potentially decrease the release of adrenocorticotropic hormone (ACTH), a key hormone in the stress response . This could lead to a reduction in anxiety and depressive symptoms .

Action Environment

Environmental factors, particularly stressors, can influence the action of this compound. Since this compound targets the body’s stress response system, its efficacy may be influenced by the presence and intensity of stressors in the environment . .

Biochemical Analysis

Biochemical Properties

Nelivaptan functions as a vasopressin receptor antagonist, specifically targeting the V1B receptor subtype . It interacts with various enzymes, proteins, and other biomolecules, primarily inhibiting the binding of vasopressin to its receptor. This inhibition affects the hypothalamic-pituitary-adrenal (HPA) axis, reducing the release of adrenocorticotropic hormone (ACTH) and subsequently cortisol . The interaction of this compound with the V1B receptor is characterized by high affinity and selectivity, making it a potent antagonist in biochemical reactions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By blocking the V1B receptor, this compound influences cell signaling pathways, particularly those involving the HPA axis . This blockade results in decreased ACTH release from the pituitary gland, leading to reduced cortisol levels in the bloodstream . Additionally, this compound affects gene expression related to stress response and cellular metabolism, contributing to its anxiolytic and antidepressant effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the V1B receptor, preventing vasopressin from activating this receptor . This antagonistic action inhibits the downstream signaling pathways that lead to the release of ACTH from the pituitary gland . By blocking the V1B receptor, this compound reduces the stress-induced activation of the HPA axis, thereby modulating the body’s response to stress . This mechanism is crucial for its therapeutic effects in anxiety and depression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods In vitro and in vivo studies have demonstrated that this compound can sustain its antagonistic action on the V1B receptor, leading to prolonged reductions in ACTH and cortisol levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces ACTH and cortisol levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic processes and potential toxicity to specific organs . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the V1B receptor . The inhibition of this receptor affects the metabolic flux of hormones such as ACTH and cortisol . Additionally, this compound may interact with other enzymes and cofactors involved in the stress response and metabolic regulation . Understanding these metabolic pathways is crucial for elucidating the comprehensive effects of this compound on the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its interaction with the V1B receptor and other cellular components . The distribution of this compound within the body is essential for its therapeutic efficacy, as it needs to reach target tissues to exert its antagonistic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the V1B receptor . This localization is crucial for its activity and function, as it needs to be in proximity to the receptor to exert its antagonistic effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

The synthetic routes and reaction conditions for Nelivaptan involve multiple steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Nelivaptan undergoes various types of chemical reactions, including:

Scientific Research Applications

Nelivaptan has been used in scientific research primarily for its potential therapeutic effects on anxiety and depression. It has been studied in clinical trials for these conditions, although its development was discontinued. The compound’s ability to selectively antagonize the V1B vasopressin receptor makes it a valuable tool in research related to stress-related disorders and the hypothalamo-pituitary-adrenal (HPA) axis .

Comparison with Similar Compounds

Similar compounds to Nelivaptan include other vasopressin receptor antagonists such as:

Properties

IUPAC Name

(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZWIIMWNEOGJ-WEWKHQNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047358
Record name Nelivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439687-69-1
Record name (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439687-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelivaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 439687-69-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NELIVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nelivaptan
Reactant of Route 2
Nelivaptan
Reactant of Route 3
Reactant of Route 3
Nelivaptan
Reactant of Route 4
Nelivaptan
Reactant of Route 5
Reactant of Route 5
Nelivaptan
Reactant of Route 6
Reactant of Route 6
Nelivaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.